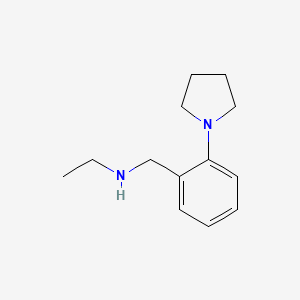

n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine: is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine typically involves the reaction of pyrrolidine with benzyl chloride, followed by the introduction of an ethanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve heating the reaction mixture to accelerate the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The benzyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a ligand or a probe to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 2-(1-Pyrrolidinyl)ethanamine

- N-methyl-2-pyrrolidin-1-yl-ethanamine

- Benzyl [2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Comparison: Compared to similar compounds, n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine stands out due to its unique combination of a pyrrolidine ring and a benzyl group. This structural feature enhances its reactivity and potential applications. The presence of the benzyl group also allows for further functionalization, making it a versatile building block in synthetic chemistry.

Biological Activity

n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine, also known as Benzyl[2-(pyrrolidin-1-yl)ethyl]amine, is a compound of interest in neuropharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring which enhances its interaction with biological macromolecules. The benzyl group contributes to the lipophilicity of the molecule, facilitating its passage through cell membranes and enhancing bioavailability. This unique structure allows it to engage with various molecular targets, including neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may influence mood regulation and cognitive functions, making it a candidate for treating conditions such as depression and anxiety.

Key Mechanisms:

- Neurotransmitter Modulation: The compound interacts with dopamine and serotonin receptors, potentially enhancing their signaling pathways.

- Blood-Brain Barrier Penetration: Its lipophilic nature allows it to effectively cross the blood-brain barrier, increasing its central nervous system (CNS) effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

| Activity Type | Description |

|---|---|

| Neuropharmacological | Modulates neurotransmitter systems; potential antidepressant and anxiolytic effects. |

| Enzyme Interaction | May inhibit or modulate specific enzymes involved in neurotransmitter metabolism. |

| Lipophilicity | Enhanced ability to cross cell membranes due to increased lipophilicity. |

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study demonstrated that this compound significantly influenced serotonin levels in animal models, suggesting potential antidepressant properties.

- Another research highlighted its effects on dopamine receptor activity, indicating possible applications in treating disorders related to dopamine dysregulation.

-

Structure-Activity Relationship (SAR):

- Investigations into the SAR of related compounds revealed that modifications to the pyrrolidine and benzyl moieties can significantly affect potency and selectivity towards specific receptors. For instance, compounds with similar structures showed varied efficacy based on their substituents, underscoring the importance of chemical structure in biological activity .

-

Clinical Implications:

- Given its ability to modulate neurotransmitter systems, this compound is being explored for potential therapeutic roles in mood disorders and anxiety-related conditions. Continued research is necessary to fully elucidate its pharmacodynamics and therapeutic window.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

N-[(2-pyrrolidin-1-ylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C13H20N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-4,7-8,14H,2,5-6,9-11H2,1H3 |

InChI Key |

SJGGVQLTLKBWOH-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC=CC=C1N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.